molecular formula C50H102 B1662028 Pentacontane CAS No. 6596-40-3

Pentacontane

Cat. No. B1662028
CAS RN: 6596-40-3
M. Wt: 703.3 g/mol
InChI Key: PFLUOWJPZLHUEA-UHFFFAOYSA-N
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Description

Pentacontane is a long-chain hydrocarbon with fifty carbon atoms . It has a molecular formula of C50H102 and an average mass of 703.345 Da .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3(CH2)48CH3 . It consists of a chain of 50 carbon atoms, with hydrogen atoms attached, making it a saturated hydrocarbon .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point between 91-95°C . It has a molecular weight of 703.34 g/mol .

Scientific Research Applications

Surface Structure Analysis

Pentacontane has been investigated for its surface molecular orientation. Studies using Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy found that the surface orientation of this compound films changes with temperature, revealing a pre-transitional ordered structure at the surface of its liquid phase above the bulk melting point (Yamamoto et al., 1996).

Polymer Degradation Analysis

Research involving 17O NMR spectroscopy has been conducted to understand the thermal oxidation and oxidative degradation of this compound in polymers. This study provided insights into nonvolatile degradation products and detailed degradation mechanisms, revealing a variety of reaction products like peroxides, ketones, alcohols, carboxylic acids, and esters (Alam et al., 2000).

Crystal Growth Dynamics

Molecular dynamics simulation has been used to study the crystal growth from the melt of this compound. This research observed crystal growth rates and identified critical nucleus sizes, waiting times, and rates for surface nucleation, contributing to our understanding of the crystallization process in alkanes (Bourque et al., 2016).

Surface Chemistry and Passivation

This compound's role in altering the chemical reactivity of graphene has been explored. It was found that monolayers of this compound significantly reduce the covalent grafting of aryl radicals to graphitic surfaces, suggesting potential applications in surface chemistry and material science (Li et al., 2017).

Solid Solution Behavior in Alloys

Studies on binary mixtures of n-alkanes, including this compound, have been performed using X-ray analyses. These studies provided insights into the phase behavior and solubility rules of n-alkanes, with implications for material science and engineering (Petitjean et al., 2002).

Melting and Freezing Studies

Research on the surface-freezing effect of this compound films through differential thermal analysis and ultraviolet photoemission has been conducted. These studies provide insights into phase transitions near the bulk melting temperature, contributing to our understanding of material phase behavior (Yamamoto et al., 1999).

Mechanism of Action

Target of Action

Pentacontane is a long-chain hydrocarbon with the molecular formula CH3(CH2)48CH3 . As a hydrocarbon, it does not have a specific biological target. Instead, its effects are primarily physical, based on its interactions with other molecules through non-covalent forces such as van der Waals interactions.

properties

IUPAC Name

pentacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H102/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUOWJPZLHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H102
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216171
Record name Pentacontane
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Molecular Weight

703.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6596-40-3
Record name Pentacontane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacontane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacontane
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Record name Pentacontane
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Q & A

Q1: What is the molecular formula and weight of pentacontane?

A1: this compound is a linear alkane with the molecular formula C50H102 and a molecular weight of 703.39 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

  • Near Edge X-ray Absorption Fine Structure (NEXAFS): This technique has been used to investigate the surface structure of liquid this compound, particularly its surface freezing effect. [, ]
  • X-ray diffraction: This technique reveals the crystal structure and transitions of this compound at different temperatures and pressures. [, , , ]
  • Differential Thermal Analysis (DTA): This technique has been coupled with UV photoemission measurements to study phase transitions in thin films of this compound, particularly the surface freezing effect. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 17O NMR spectroscopy has proven valuable in studying oxidative degradation products of this compound after exposure to 17O-labeled O2 gas or gamma-irradiation. [, , ]

Q3: What is the melting temperature of this compound?

A3: this compound has a melting temperature (Tm) of 365 K. []

Q4: How does this compound behave under high pressure?

A4: High pressures can induce instability in the ortho-positronium (o-Ps) lifetime in this compound, leading to a decrease in its intensity (I3). [] This suggests pressure influences the free volume available within the solid matrix.

Q5: Can this compound form stable mixtures with other alkanes?

A5: Yes, this compound can form solid solutions with other n-alkanes. Research shows that commercial multi-alkane products, containing a distribution of chain lengths, form a single solid solution with an orthorhombic structure similar to the intermediate phase observed in binary and ternary n-alkane mixtures. Adding pure n-alkanes like eicosane or this compound to these multi-alkane products induces structural changes and modifies their physicochemical properties. [, ]

Q6: How does this compound interact with surfaces like graphite?

A6: this compound molecules can form self-assembled monolayers on highly ordered pyrolytic graphite (HOPG). These monolayers can act as templates for the epitaxial growth of other molecules, like hexakis(n-dodecyl)-peri-hexabenzocoronene (HBC-C12), influencing their structure and organization. [, , , , ]

Q7: What are some potential applications of this compound?

A7: While not directly addressed in the provided abstracts, this compound's properties make it suitable for various applications, including:

  • Model Compound: Its simple structure and well-defined phase transitions make it a valuable model compound for studying the fundamental properties of long-chain alkanes and polymers like polyethylene. [, ]
  • Surface Modification: Its ability to form self-assembled monolayers on surfaces like graphite makes it useful for modifying surface properties and directing the assembly of other molecules. [, ]
  • Crystal Engineering: Understanding its crystallization behavior can contribute to the development of new materials with tailored properties. []

Q8: Have any computational studies been conducted on this compound?

A8: Yes, molecular dynamics simulations have been employed to study various aspects of this compound, including:

  • Crystal Growth: Simulating the crystal growth of this compound from the melt and investigating the role of surface nucleation. []
  • Crystallization Dynamics: Studying the influence of factors like temperature and force field models on the crystallization behavior of this compound. []
  • Cooling Effects: Analyzing the impact of cooling on the lattice parameters of this compound crystals. []
  • Molecular Motion: Simulating the molecular motion of this compound crystals to understand conformational defects and the melting process. []

Q9: Have any interaction-site models been used to predict the self-organization of molecules on this compound templates?

A9: Yes, interaction-site models have been successfully used to predict the self-organization of Fréchet dendrons on this compound templates, with experimental confirmation from scanning tunnelling microscopy. These models correctly predicted local and global ordering motifs, inclusion molecules, and a rotated unit cell. []

Q10: How does the odd-even effect in alkanes manifest in this compound?

A10: The odd-even effect, where even-numbered alkanes exhibit different properties compared to their odd-numbered counterparts, is observed in this compound's o-Ps properties. In the solid phase, even-numbered alkanes like this compound exhibit shorter o-Ps lifetimes compared to odd-numbered alkanes, attributed to variations in the empty layer thickness between lamellae in their crystal structures. []

Q11: Can this compound be obtained from natural sources?

A11: While the provided abstracts do not explicitly mention natural sources of this compound, one study identified it as a constituent of the leaf extract of Crassocephalum cepridioides (Benth.) Moore. [] This finding suggests that this compound, like many other alkanes, could be present in various plant sources.

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